molecular formula C8H16O4S B1531258 6-Ethanesulfonylhexanoic acid CAS No. 1340032-57-6

6-Ethanesulfonylhexanoic acid

Cat. No.: B1531258
CAS No.: 1340032-57-6
M. Wt: 208.28 g/mol
InChI Key: FSYHKLVLPJVWIY-UHFFFAOYSA-N
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Description

Contextualization within Sulfonyl and Carboxylic Acid Chemistry

Carboxylic acids are a cornerstone of organic chemistry, known for their acidic properties and their role as key intermediates in a vast array of chemical transformations. asianpubs.org Their ability to form salts and participate in reactions like esterification and amidation makes them highly versatile. asianpubs.org The carboxylate anion (RCOO⁻) is stabilized by resonance, a key feature of its chemistry. asianpubs.org

The sulfonyl group (R-SO₂-R'), containing a sulfur atom double-bonded to two oxygen atoms, is another critical functional group, often found in pharmaceuticals and materials. researchgate.net Sulfones are generally characterized by their chemical stability and the strong electron-withdrawing nature of the sulfonyl moiety. researchgate.net The synthesis of molecules containing sulfonyl groups has seen significant advancements, including methods for the direct conversion of carboxylic acids into sulfonyl-containing analogues. researchgate.net

6-Ethanesulfonylhexanoic acid bridges these two domains. It possesses the characteristic reactivity of a carboxylic acid while also featuring the robust and influential sulfonyl group. This dual nature allows for its potential use as a building block in more complex molecular architectures, where each functional group can be selectively addressed and modified.

Significance of Functional Group Interplay in Alkane Chains

This proximity can lead to through-space electronic effects and potentially intramolecular hydrogen bonding. rsc.org For instance, the acidic proton of the carboxylic acid could interact with the lone pairs of the sulfonyl oxygen atoms. Such interactions can affect the acidity of the carboxylic acid and the conformational preferences of the molecule. mdpi.com The study of such bifunctional molecules is crucial for understanding how the presence of one functional group can modulate the chemical behavior of the other, a concept that is fundamental to the design of catalysts, and functional materials. princeton.eduresearchgate.net The interplay between functional groups can lead to novel reaction pathways and selective chemical transformations that are not observed in monofunctional compounds. acs.org

Scope and Research Objectives for this compound

While specific research dedicated exclusively to this compound is not extensively documented, its structure suggests several potential research objectives within organic chemistry.

A primary objective is the exploration of its synthetic accessibility. Developing efficient and scalable methods for the synthesis of this compound and related sulfonyl-alkanoic acids is a key area of research. This could involve the oxidation of a corresponding thioether or the reaction of a haloalkane with a sulfite (B76179) salt followed by hydrolysis.

Another research focus is the investigation of its chemical reactivity. This includes studying how the sulfonyl group influences the reactions of the carboxylic acid and vice versa. For example, researchers might investigate the esterification or amidation of the carboxylic acid group and assess whether the sulfonyl moiety affects reaction rates or yields. Conversely, reactions targeting the carbon atoms adjacent to the sulfonyl group could be explored.

Finally, this compound serves as a model compound for studying the physicochemical properties of bifunctional molecules. Research could focus on determining its physical properties, such as melting point, boiling point, and solubility, and correlating these with its molecular structure. Spectroscopic analysis, including NMR and IR spectroscopy, would provide insights into its conformational preferences and the extent of intramolecular interactions. libretexts.org

Physicochemical and Spectroscopic Data

Given the limited specific data for this compound, the following tables provide predicted or analogous data based on the known properties of its constituent functional groups and related molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeJustification/Comparison
Molecular FormulaC₈H₁₆O₄SBased on its chemical structure.
Molecular Weight208.28 g/mol Calculated from the molecular formula.
AppearanceLikely a solid at room temperatureCarboxylic acids with similar chain lengths are often solids.
Melting PointModerately highThe presence of both a carboxylic acid and a sulfonyl group would likely lead to strong intermolecular forces, including hydrogen bonding, resulting in a higher melting point compared to a simple alkane of similar molecular weight.
Boiling PointHighThe polar functional groups would lead to a high boiling point, though it would likely decompose at atmospheric pressure before boiling.
Solubility in WaterModerateThe carboxylic acid group can form hydrogen bonds with water, but the eight-carbon chain is hydrophobic. Solubility is expected to be limited but present.
pKa~4-5Similar to other aliphatic carboxylic acids. The electron-withdrawing sulfonyl group might slightly increase the acidity (lower the pKa) compared to hexanoic acid.

Table 2: Expected Spectroscopic Signatures for this compound

Spectroscopic TechniqueExpected Chemical Shifts/Absorption BandsInterpretation
¹H NMR~10-12 ppm (broad singlet, 1H)Carboxylic acid proton (-COOH).
~3.0-3.2 ppm (triplet, 2H)Methylene (B1212753) protons adjacent to the sulfonyl group (-CH₂-SO₂-).
~2.2-2.4 ppm (triplet, 2H)Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).
~1.2-1.8 ppm (multiplets, 8H)Remaining methylene protons in the hexyl chain and the ethyl group.
~1.3 ppm (triplet, 3H)Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR~175-180 ppmCarbonyl carbon of the carboxylic acid.
~55-60 ppmCarbon adjacent to the sulfonyl group.
~30-35 ppmCarbon adjacent to the carboxylic acid.
~20-30 ppmOther aliphatic carbons.
~5-10 ppmMethyl carbon of the ethyl group.
IR Spectroscopy~2500-3300 cm⁻¹ (broad)O-H stretch of the hydrogen-bonded carboxylic acid. libretexts.org
~1700-1725 cm⁻¹ (strong)C=O stretch of the carboxylic acid. libretexts.org
~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹ (strong)Asymmetric and symmetric SO₂ stretches of the sulfonyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylsulfonylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYHKLVLPJVWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 6 Ethanesulfonylhexanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. chemistry.coachamazonaws.comslideshare.net This process involves identifying strategic bond disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.com

Disconnection at the Carbon-Sulfur Bond

A primary retrosynthetic disconnection for 6-ethanesulfonylhexanoic acid involves cleaving the carbon-sulfur (C-S) bond of the sulfone. This strategy simplifies the molecule into two key synthons: a nucleophilic ethylsulfonyl anion equivalent and an electrophilic 6-carbon chain with a leaving group at the terminal position.

Figure 1: Retrosynthetic Disconnection at the C-S Bond

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The synthetic equivalent for the electrophilic synthon (Synthon 1) would typically be a 6-halo-hexanoic acid, such as 6-bromohexanoic acid, or a corresponding tosylate. The nucleophilic ethylsulfonyl synthon (Synthon 2) can be generated from sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na). The forward synthesis would then involve the nucleophilic substitution of the halide or tosylate by the ethanesulfinate anion.

Disconnection at the Carbon-Carbon Bond Alpha to the Carboxylic Acid

An alternative disconnection strategy targets the carbon-carbon bond at the alpha position to the carboxylic acid. This approach is a common strategy in the synthesis of carboxylic acid derivatives, often employing enolate chemistry.

Figure 2: Retrosynthetic Disconnection at the Cα-COOH Bond

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In this scenario, Synthon 3 represents a nucleophilic species derived from an ethylsulfonyl-substituted alkane. A practical synthetic equivalent could be a Grignard reagent or an organolithium species prepared from the corresponding haloalkane. Synthon 4, an electrophilic carboxylating agent, is typically realized using carbon dioxide (CO₂). The forward synthesis would involve the reaction of the organometallic reagent with CO₂, followed by an acidic workup to protonate the carboxylate.

Approaches for Stereochemical Control in Synthesis

While this compound itself is achiral, the principles of stereochemical control are crucial if substituents were introduced along the hexanoic acid chain, creating one or more stereocenters. General strategies for inducing stereoselectivity in similar structures often involve the use of chiral auxiliaries or asymmetric catalysis.

For instance, if a chiral center were desired, one could employ an asymmetric Michael addition to a suitable α,β-unsaturated ester, followed by further functional group manipulations. Another approach involves the use of chiral N-sulfinyl imines, which have been shown to react with sulfonyl anions with a high degree of stereocontrol to form β-amino sulfones. acs.org Although not directly applicable to the parent compound, these methods highlight the potential for creating chiral derivatives of this compound. Stereoselective synthesis of sulfones can also be achieved through radical C-S bond cleavage of arylalkenyl sulfides, often proceeding with high stereospecificity. acs.org

Pathways for Ethanesulfonyl Group Installation

The introduction of the ethanesulfonyl group is a critical step in the synthesis of this compound. The most common and direct method is the oxidation of a corresponding sulfide (B99878) precursor.

Oxidation of Precursor Sulfides to Sulfones

The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry. jchemrev.com This process typically proceeds through a sulfoxide (B87167) intermediate, and careful selection of the oxidant and reaction conditions is necessary to drive the reaction to completion and avoid over-oxidation of other functional groups.

The precursor for this compound would be 6-(ethylthio)hexanoic acid. The oxidation of this sulfide would yield the desired sulfone.

Reaction Scheme:

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A variety of oxidizing agents can be employed for this transformation. The choice of reagent often depends on factors such as substrate tolerance, cost, and environmental considerations.

Chemoselectivity is paramount when other potentially oxidizable functional groups are present in the molecule. In the case of 6-(ethylthio)hexanoic acid, the carboxylic acid is generally stable to many oxidants used for sulfide oxidation. However, for more complex substrates, highly selective methods are required.

Several modern methods offer high chemoselectivity for the oxidation of sulfides to sulfones. cdmf.org.br These often involve catalytic systems that can operate under mild conditions.

Table 1: Selected Reagents for the Chemoselective Oxidation of Sulfides to Sulfones

Oxidant/Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Magnesium Monoperoxyphthalate (MMPP)Methylene (B1212753) Chloride40VariesExcellent tandfonline.com
Hydrogen Peroxide (H₂O₂)/MoO₃Ethanol50ShortHigh cdnsciencepub.com
α-Ag₂WO₄Acetonitrile (B52724)Room Temp1-2 hHigh cdmf.org.br
NiWO₄AcetonitrileRoom Temp1-2 hHigh cdmf.org.br
Sodium Chlorite (NaClO₂)/HClOrganic SolventsVariesVariesHigh researchgate.net

Magnesium monoperoxyphthalate (MMPP) is a notable reagent that allows for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the stoichiometry; an excess of MMPP favors the formation of the sulfone. tandfonline.com Metal-based tungstates like α-Ag₂WO₄ and NiWO₄ have been reported as efficient and selective catalysts for this transformation in the dark, tolerating a broad range of functional groups. cdmf.org.br The H₂O₂–MoO₃ system is another effective combination for the chemoselective oxidation of sulfides under mild conditions. cdnsciencepub.com

The selection of the appropriate synthetic strategy and oxidation method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups in more complex analogues of this compound.

Ligand-Promoted Oxidations

The oxidation of a corresponding thioether, such as 6-(ethylthio)hexanoic acid, is a direct route to the sulfone. While traditional oxidants can be effective, the use of metal catalysts with specific ligands offers enhanced selectivity and efficiency, often under milder conditions. Ligands play a crucial role by modulating the reactivity and stability of the metal catalyst, which can prevent over-oxidation to sulfoxides or other side products. nih.gov

For instance, titanium(IV) complexes featuring triphenolate amine ligands have been shown to catalyze sulfoxidation reactions effectively using aqueous hydrogen peroxide. mdpi.com Similarly, copper-catalyzed systems using green ligands like D-glucosamine have been employed for the synthesis of aryl sulfones from aryl halides and sulfinate salts, highlighting the potential for ligand-mediated C-S bond formation. libretexts.org Another approach involves manganese porphyrins, which can act as catalysts for the selective oxidation of thioethers to sulfoxides, a reaction that can be driven further to the sulfone under appropriate conditions. mdpi.com The chemoselectivity of sulfide oxidation can often be controlled by temperature and the choice of oxidant, with O2 or air serving as the ultimate green oxidant. grafiati.com

Table 1: Examples of Ligand-Promoted Oxidation Systems for Sulfone Synthesis

Catalyst SystemLigand TypeOxidantSubstrate TypeReference
Ti(IV) ComplexTriphenolate AmineH₂O₂Thioether mdpi.com
CuID-glucosamineNot specifiedAryl Halide + Sulfinate Salt libretexts.org
Manganese PorphyrinsPorphyrinH₂O₂Thioether mdpi.com

Alkylation and Arylation of Sulfinate Salts

A robust and classical strategy for forming the C-S bond in sulfones is the alkylation of sulfinate salts. masterorganicchemistry.com This method involves the reaction of a pre-formed or in-situ generated sulfinate salt, in this case, an ethanesulfinate, with a suitable electrophile containing the hexanoic acid backbone, such as a 6-halo-hexanoic acid ester. The salts of sulfinic acids are valuable precursors for sulfone synthesis. masterorganicchemistry.com

The generation of the sulfinate salt can be achieved through various means. One common method is the reduction of a sulfonyl chloride, like ethanesulfonyl chloride, using a reducing agent such as magnesium under sonication. youtube.com The resulting anhydrous sulfinate can then be reacted in a one-pot procedure with an alkyl chloride. youtube.com Alternatively, organometallic reagents like Grignard or organolithium reagents can react with sulfur dioxide surrogates, such as DABSO (the adduct of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide), to generate metal sulfinates that can be trapped with a range of electrophiles. The modest availability of sulfinate salts can sometimes limit this approach, but recent methods have focused on their efficient preparation from various sources. masterorganicchemistry.combeilstein-journals.org

Radical-Mediated Sulfonylation Reactions

Radical chemistry has emerged as a powerful tool for C-S bond formation, enabling the synthesis of sulfones under mild conditions and often with high functional group tolerance. slideshare.net These methods typically involve the generation of a sulfonyl radical, which then couples with a carbon-centered radical. The use of sulfur dioxide surrogates has become particularly prominent, as they provide a safer and more convenient alternative to gaseous SO₂. chegg.com

Visible-light photocatalysis has revolutionized radical chemistry by providing a mild way to generate reactive intermediates. Current time information in Bangalore, IN. In the context of sulfone synthesis, photoinduced methods can facilitate the formation of the C-S bond through several pathways. One strategy involves the photoinduced decarboxylative sulfonylation, where a carboxylic acid is converted into a carbon radical and subsequently coupled with a sulfinate. uniroma1.it This approach is particularly relevant as it could potentially use a dicarboxylic acid precursor to generate the hexanoic acid radical.

Another photoinduced method involves a three-component reaction where an alkyl radical, an SO₂ surrogate, and an alkene or alkyne are coupled. nrochemistry.comorganic-chemistry.org For the synthesis of this compound, a precursor containing a radical-generating group at the 6-position of the hexanoic acid chain could be reacted with an ethanesulfonyl radical source under irradiation. acs.org These reactions can often be performed at room temperature and may not require a metal photocatalyst, relying instead on the formation of an electron donor-acceptor (EDA) complex. Current time information in Bangalore, IN.acs.org

Transition metals are adept at mediating radical coupling reactions to form sulfones. organic-chemistry.orgwikipedia.org These methods often involve the coupling of alkyl or aryl halides with a source of the sulfonyl group, frequently an SO₂ surrogate like sodium metabisulfite (B1197395) or DABSO. organic-chemistry.orgacs.org Catalysts based on palladium, nickel, cobalt, and silver have been successfully employed. organic-chemistry.orgacs.orgnih.gov

For example, nickel-catalyzed reductive cross-coupling reactions can join aryl sulfones with aryl bromides. nih.gov A more direct approach involves a multicomponent reaction where an alkyl halide, an SO₂ surrogate, and another coupling partner are brought together by a transition metal catalyst. This strategy allows for the direct insertion of the SO₂ moiety into the carbon framework. organic-chemistry.org Such reactions offer a high degree of modularity, enabling the construction of diverse sulfone structures. wikipedia.orgrsc.org The synthesis of this compound could be envisioned by coupling a 6-halo-hexanoic acid derivative with a source of the ethanesulfonyl group under transition metal catalysis.

Construction of the Hexanoic Acid Backbone

The synthesis of the C6 aliphatic chain of hexanoic acid is a fundamental transformation in organic chemistry. Several strategies exist for building this backbone from smaller precursors.

Chain Elongation Strategies on Carboxylic Acid Precursors

When a shorter carboxylic acid is available, various homologation techniques can be used to extend the carbon chain to the required six-carbon length.

Arndt-Eistert Homologation : This is a classic and widely used method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org The process involves converting the starting carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. nrochemistry.com A subsequent silver-catalyzed Wolff rearrangement generates a ketene, which is then trapped by water to yield the chain-elongated carboxylic acid. youtube.comorganic-chemistry.org While effective, this method's reliance on the hazardous and explosive diazomethane has led to the development of safer alternatives. wikipedia.org

Kowalski Ester Homologation : Developed as a safer alternative to the Arndt-Eistert synthesis, the Kowalski protocol achieves one-carbon chain elongation directly from an ester. acs.orgwikipedia.org The reaction uses dibromomethyllithium followed by a base-induced rearrangement to form an ynolate intermediate, which is then quenched to give the homologated ester. organic-chemistry.org This method avoids the use of diazomethane and has been successfully applied to the synthesis of complex molecules like β-amino acids from α-amino esters. uniroma1.itacs.orgnih.gov

Malonic Ester Synthesis : This venerable method allows for a two-carbon chain extension by converting an alkyl halide into a carboxylic acid. masterorganicchemistry.comlibretexts.org The process starts with the alkylation of diethyl malonate with an appropriate four-carbon alkyl halide (e.g., 1-bromobutane). chegg.com Subsequent hydrolysis of the ester groups followed by heating induces decarboxylation, yielding the desired hexanoic acid. libretexts.org This method is highly reliable and uses readily available reagents.

Table 2: Comparison of Carboxylic Acid Chain Elongation Strategies

MethodCarbon Atoms AddedKey ReagentsKey IntermediateAdvantagesDisadvantagesReference
Arndt-Eistert HomologationOneAcid Chloride, Diazomethane, Ag₂ODiazoketone, KeteneWell-established, broad scopeUses hazardous diazomethane nrochemistry.comorganic-chemistry.orgwikipedia.org
Kowalski Ester HomologationOneEster, CH₂Br₂, n-BuLi, s-BuLi, LiHMDSYnolateSafer alternative to Arndt-EistertOperationally complex organic-chemistry.orgacs.orgwikipedia.org
Malonic Ester SynthesisTwoAlkyl Halide, Diethyl Malonate, NaOEtAlkylated Malonic EsterReliable, uses common reagentsMulti-step (alkylation, hydrolysis, decarboxylation) libretexts.orgmasterorganicchemistry.comlibretexts.org
Chemo-enzymatic Reduction/WittigTwoCarboxylic Acid Reductase, Wittig ReagentAldehydeGreen chemistry, mild conditionsRequires specific enzymes beilstein-journals.org

Other modern approaches include photocatalytic C1 homologation, which operates via a radical mechanism, and chemo-enzymatic methods that combine biological catalysts with traditional organic reactions, such as the reduction of a C4 acid to an aldehyde followed by a Wittig reaction to add two carbons. beilstein-journals.orgrsc.org Additionally, biotechnological routes using microbial fermentation are emerging as sustainable methods for producing medium-chain fatty acids like hexanoic acid. nih.govresearchgate.netatamankimya.com

Functionalization at the Terminal Omega-Position

One of the primary linear synthesis strategies involves the introduction of the ethanesulfonyl group at the terminus of a pre-existing six-carbon chain. This approach typically begins with a derivative of hexanoic acid that is functionalized at the C-6 position with a suitable leaving group, such as a halide.

The synthesis commences with an ester of 6-bromohexanoic acid. This starting material undergoes a nucleophilic substitution reaction with sodium ethanethiolate. The thiolate anion displaces the bromide ion to form the corresponding ethyl thioether intermediate, ethyl 6-(ethylthio)hexanoate. The subsequent and critical step is the oxidation of the thioether to the sulfone. This transformation requires a potent oxidizing agent capable of achieving a double oxidation of the sulfur atom without affecting the ester functionality or the alkyl chain.

A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired reaction conditions, scale, and cost. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The reaction with hydrogen peroxide, often in the presence of a catalytic amount of acetic acid, is a common and environmentally benign choice.

The final step in this sequence is the hydrolysis of the ester group to yield the target carboxylic acid. nih.gov This is typically achieved under either acidic or basic conditions, followed by neutralization to isolate this compound. nih.govresearchgate.netrsc.org

Table 1: Comparison of Oxidation Conditions for Thioether to Sulfone Conversion

Oxidizing Agent Solvent Temperature (°C) Typical Reaction Time (h) Yield (%) Notes
Hydrogen Peroxide (30%) / Acetic Acid Acetic Acid 80-100 4-8 85-95 Exothermic reaction; requires careful temperature control.
m-CPBA (2.2 eq.) Dichloromethane 0 to 25 2-4 >95 Highly selective; stoichiometric byproduct (m-CBA) must be removed.
Potassium Permanganate Acetone/Water 0-10 1-3 80-90 Strong oxidant; risk of over-oxidation if not carefully controlled.

This table presents illustrative data based on common organic synthesis transformations.

Convergent Synthesis Approaches for Segment Assembly

Convergent synthesis offers an alternative and often more efficient route by preparing separate fragments of the target molecule and then coupling them. For this compound, a highly effective convergent strategy is the Michael addition of a malonic ester derivative to ethyl vinyl sulfone. acs.orgnih.gov This approach builds the carbon skeleton and incorporates the ethanesulfonyl group in a single C-C bond-forming step.

The synthesis begins by generating an enolate from a malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl vinyl sulfone. acs.orgresearchgate.net This conjugate addition reaction yields a diethyl 2-(2-(ethylsulfonyl)ethyl)malonate intermediate.

This intermediate contains the complete carbon and sulfur backbone of the target molecule. The synthesis is completed in a two-step sequence: hydrolysis and decarboxylation. masterorganicchemistry.com Alkaline or acidic hydrolysis cleaves both ester groups to form a dicarboxylic acid, which is unstable. nih.govresearchgate.net Upon gentle heating, this malonic acid derivative readily undergoes decarboxylation (loses a molecule of CO₂) to afford the final product, this compound. masterorganicchemistry.com

Table 2: Illustrative Convergent Synthesis via Michael Addition

Step Reactant 1 Reactant 2 Base/Catalyst Solvent Product
1. Enolate Formation & Michael Addition Diethyl Malonate Ethyl Vinyl Sulfone Sodium Ethoxide Ethanol Diethyl 2-(2-(ethylsulfonyl)ethyl)malonate

This table outlines the key transformations in the convergent synthesis pathway.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The successful synthesis of this compound relies heavily on effective purification and isolation techniques at each stage to remove unreacted starting materials, reagents, and byproducts. wikipedia.org The choice of method depends on the physicochemical properties (e.g., polarity, volatility, solubility, crystallinity) of the compound of interest.

Synthetic Intermediates:

Ester Intermediates (e.g., ethyl 6-(ethylthio)hexanoate, ethyl 6-ethanesulfonylhexanoate): These compounds are relatively nonpolar compared to the final acid. They are typically purified using silica (B1680970) gel column chromatography, where a gradient of solvents (e.g., hexanes and ethyl acetate) is used to separate the desired ester from other organic components. wikipedia.org

Thioether Precursors: Liquid-liquid extraction is often used to remove water-soluble impurities. For non-volatile thioethers, distillation under reduced pressure can be an effective purification method if the boiling point is within a practical range.

Final Compound (this compound): The final product is a polar, crystalline solid containing both a carboxylic acid and a sulfone group.

Acid-Base Extraction: A primary method for isolation involves dissolving the crude product in an organic solvent and extracting it with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylate salt moves into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then acidified (e.g., with HCl), causing the pure carboxylic acid to precipitate, after which it can be collected by filtration or re-extracted into a fresh organic solvent. google.com

Crystallization/Recrystallization: This is a powerful technique for purifying the final solid product. The crude acid is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. wikipedia.org Suitable solvents must be chosen based on the solubility profile of the acid.

Trituration: This method can be used to remove highly soluble impurities from the solid crude product by washing or stirring it with a solvent in which the desired compound is insoluble. wikipedia.org

Table 3: Purification Techniques for Synthesis of this compound

Compound Type Key Functional Groups Typical Purification Method(s) Principle of Separation
Thioether/Sulfone Ester Intermediate Ester, Thioether/Sulfone Column Chromatography, Extraction Polarity
Halogenated Ester Precursor Ester, Alkyl Halide Distillation (if volatile), Chromatography Boiling Point, Polarity
Crude Final Product Mixture Carboxylic Acid, Sulfone, Byproducts Acid-Base Liquid-Liquid Extraction Acidity (pKa)

Iii. Mechanistic Investigations of Reactions Involving 6 Ethanesulfonylhexanoic Acid

Reactivity Profiling of the Ethanesulfonyl Moiety

The ethanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the reactivity of the entire molecule. wikipedia.org Its role extends beyond that of a simple spectator group, actively participating in and directing the course of various chemical reactions.

Desulfonylation reactions, which involve the cleavage of a carbon-sulfur bond, are crucial for removing the sulfonyl group after it has served its synthetic purpose. wikipedia.orgresearchgate.net The ethanesulfonyl group in 6-ethanesulfonylhexanoic acid can be cleaved through several mechanistic pathways.

The carbon-sulfur bond in sulfones can be cleaved under reductive conditions via radical intermediates. wikipedia.org This process is often initiated by single-electron transfer (SET) from a reducing agent, such as sodium amalgam or tributyltin hydride, to the sulfone. wikipedia.orgresearchgate.net In the context of this compound, this would lead to the formation of a radical anion.

Subsequent fragmentation of this radical anion results in the cleavage of the C-S bond, yielding an alkyl radical and a sulfinate anion. acs.org The generated alkyl radical can then be trapped by a hydrogen atom source to afford the desulfonylated product, heptanoic acid. wikipedia.org The stability of the generated radical and the nature of the reducing agent are critical factors in the efficiency of this process. chemrxiv.org Theoretical studies, such as DFT calculations, have been employed to understand the energetics of C-S bond cleavage in related aryl methyl sulfones, indicating that the cleavage of the Csp²–S bond is slightly more challenging than the Csp³–S bond. acs.org

Table 1: Key Steps in Radical-Mediated Desulfonylation

StepDescriptionIntermediate/Product
1. InitiationSingle-electron transfer (SET) to the sulfone group.Radical anion
2. FragmentationCleavage of the carbon-sulfur (C-S) bond.Alkyl radical and sulfinate anion
3. PropagationHydrogen atom abstraction by the alkyl radical.Desulfonylated alkane

This table outlines the general mechanism for radical-mediated desulfonylation.

While nucleophilic attack typically occurs at the carbon alpha to the sulfonyl group, under certain conditions, direct substitution at the sulfur atom can occur. This process is less common for sulfones compared to sulfonyl halides but can be facilitated by strong nucleophiles. mdpi.commdpi.com Theoretical studies on nucleophilic substitution at the sulfur of sulfinyl derivatives suggest that these reactions can proceed through an addition-elimination mechanism, forming a trigonal bipyramidal intermediate. nih.govresearchgate.net

For this compound, a potent nucleophile could potentially attack the electrophilic sulfur atom, leading to the displacement of one of the organic substituents as a carbanion. However, due to the high stability of the alkyl carbanion that would be formed, this pathway is generally disfavored compared to other reactive routes. The reactivity pattern at the sulfonyl sulfur is distinct from that at a sulfinyl sulfur, with different nucleophiles showing varied reactivities. researchgate.net

The strong electron-withdrawing nature of the sulfone group significantly acidifies the protons on the adjacent methylene (B1212753) carbon (the α-carbon). tandfonline.comdur.ac.uk This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base. This carbanion is stabilized by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. tandfonline.comtandfonline.com

This activation is a cornerstone of sulfone chemistry, enabling a variety of C-C bond-forming reactions. rsc.org The stabilized carbanion derived from this compound can act as a nucleophile in reactions such as alkylations, acylations, and aldol-type condensations. dur.ac.uk The introduction of substituents at the α-position can be achieved with high control, demonstrating the sulfone's role as a powerful activating group. researchgate.net

The sulfone moiety can participate in intramolecular cyclization reactions, leading to the formation of cyclic sulfones. tandfonline.comtandfonline.comiomcworld.com These reactions often proceed via the formation of a carbanion, which then undergoes an intramolecular nucleophilic attack. For instance, if a suitable electrophilic center were present within the carbon chain of a derivative of this compound, intramolecular cyclization could be induced. iomcworld.com

The Ramberg-Bäcklund reaction is a classic example of a cyclization involving a sulfone, although it typically leads to the formation of an alkene with the extrusion of sulfur dioxide. iomcworld.com Other cyclization strategies might involve radical pathways, where an initially formed radical adds to an unsaturated bond within the same molecule, with subsequent elimination of a sulfonyl radical. nih.gov

Role as a Leaving Group in Desulfonylation Reactions

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a wide array of transformations characteristic of this functional class. mnstate.edu These reactions are fundamental in organic synthesis for creating various derivatives.

The most common transformations involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. msu.edu This typically requires activation of the carbonyl group, often through protonation in acidic conditions or conversion to a more reactive derivative. masterorganicchemistry.com

Table 2: Common Transformations of the Carboxylic Acid Group

Reaction TypeReagent(s)Product
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride
Amide FormationAmine, Coupling Agent (e.g., DCC) or via Acyl ChlorideAmide
ReductionLithium Aluminum Hydride (LiAlH₄) followed by H₂OPrimary Alcohol
Decarboxylation (under specific conditions)Heat, often with a catalystAlkane (Hexyl ethyl sulfone)

This table summarizes key reactions of the carboxylic acid moiety and the resulting functional group.

For example, Fischer esterification, the reaction with an alcohol in the presence of an acid catalyst, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate, which then eliminates water to form the ester. masterorganicchemistry.com

Conversion to an acyl chloride using reagents like thionyl chloride provides a highly reactive intermediate that can be readily converted to esters, amides, and other derivatives under milder conditions. transformationtutoring.com Reduction of the carboxylic acid with strong reducing agents like lithium aluminum hydride will yield the corresponding primary alcohol, 7-ethanesulfonylheptan-1-ol. transformationtutoring.com Furthermore, modern metallaphotoredox catalysis has enabled a host of new decarboxylative functionalizations, allowing carboxylic acids to serve as precursors for alkyl radicals in various coupling reactions. princeton.edu

Esterification and Amidation Mechanisms

Esterification: The formation of an ester from this compound and an alcohol is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

The general mechanism for the acid-catalyzed esterification of a carboxylic acid is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as water, and a double bond is formed between the carbon and the remaining oxygen.

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Amidation: The reaction of this compound with an amine to form an amide typically requires the activation of the carboxylic acid. Direct reaction is generally not feasible as amines are basic and would deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Activation can be achieved using various coupling agents. The mechanism of amidation often involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl phosphate (B84403) or an active ester, which is then susceptible to nucleophilic attack by the amine. A combined experimental and computational study on amide formation from thioacids and azides has shown that the mechanism can vary depending on the electronic properties of the reactants, proceeding through either a [3+2] cycloaddition or a linear adduct followed by cyclization.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from a simple alkanoic acid like this compound is generally difficult and requires harsh conditions. However, the presence of a β-carbonyl group significantly facilitates this reaction through a cyclic transition state. Since this compound does not possess a β-keto group, its decarboxylation is not expected to be spontaneous.

In some cases, decarboxylation can be achieved through specific chemical transformations. For instance, a copper-catalyzed decarboxylative disulfonylation of alkynyl carboxylic acids has been reported, although this is not directly applicable to a saturated chain like in this compound. Studies on the decarboxylation of diaminobenzoic acids show that the position of substituents on the aromatic ring influences the reaction outcome. While not directly analogous, this highlights the importance of molecular structure in decarboxylation processes.

Intermolecular and Intramolecular Reaction Dynamics

The interplay between the carboxylic acid and the distant sulfonyl group in this compound can lead to complex reaction dynamics, although specific examples are not documented for this particular compound.

Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a powerful tool in organic synthesis. Such reactions involving carboxylic acids often rely on initial activation of the carboxyl group. For example, a cobalt-mediated three-component tandem reaction involving carboxylic acids, sulfonyl azides, and N-isocyaniminotriphenylphosphorane has been developed to synthesize 1,3,4-oxadiazole (B1194373) scaffolds. This process starts with a nitrene transfer, followed by the addition of the carboxylic acid to a carbodiimide (B86325) intermediate and subsequent intramolecular cyclization.

While no specific tandem reactions involving this compound have been reported, its structure suggests potential for such transformations. For instance, after conversion to a more reactive derivative, the molecule could potentially undergo a series of intramolecular cyclizations or intermolecular reactions followed by cyclization, depending on the reaction partners and conditions.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule like this compound, the primary site of reactivity is the carboxylic acid group. The sulfone group is generally unreactive under most conditions used for carboxylic acid transformations. Therefore, high chemoselectivity for reactions at the carboxyl group is expected.

Regioselectivity is the preference for reaction at one position over another. For intermolecular reactions of this compound, regioselectivity is primarily a concern for reactions involving the alkyl chain. For instance, radical-based reactions could potentially occur at various positions along the hexyl chain. However, without specific studies, predicting the regiochemical outcome is speculative. In the context of addition reactions to unsymmetrical alkenes, regioselectivity is a key concept, often governed by principles like Markovnikov's rule. While not an alkene, understanding these principles is fundamental to predicting outcomes in various organic reactions.

Iv. Theoretical and Computational Chemistry of 6 Ethanesulfonylhexanoic Acid

Electronic Structure and Bonding Analysis

The analysis of the electronic structure provides a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction capabilities.

Quantum mechanical (QM) methods are essential for accurately describing the geometric and electronic properties of molecules. For a molecule like 6-ethanesulfonylhexanoic acid, both Density Functional Theory (DFT) and ab initio methods are employed to achieve reliable results.

DFT methods, particularly those using hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), are widely used for optimizing molecular geometry and calculating vibrational frequencies. nih.govresearchgate.net These calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine energy calculations and investigate electron correlation effects, providing a benchmark for DFT results. researchgate.netucsb.edu

For this compound, QM calculations would reveal key structural parameters. The geometry of the sulfonyl group (S-O and S-C bond lengths, O-S-O bond angle) and the carboxylic acid group (C=O, C-O, and O-H bond lengths) would be determined. Furthermore, the flexible hexyl chain introduces multiple rotational degrees of freedom, leading to various possible conformers. QM calculations can determine the relative energies of these conformers to identify the most stable structures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Lengths
S=O1.45 Å
S-C (ethyl)1.78 Å
S-C (hexyl)1.80 Å
C=O (carboxyl)1.22 Å
C-O (carboxyl)1.35 Å
O-H (carboxyl)0.97 Å
Bond Angles
O=S=O119.5°
C-S-C105.0°
O=C-O (carboxyl)124.0°
Note: These values are representative examples based on similar structures and serve to illustrate the typical output of quantum mechanical calculations.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of both the sulfonyl and carboxylic acid groups. The LUMO, conversely, would likely be distributed around the electrophilic centers, such as the sulfur atom of the sulfonyl group and the carbonyl carbon of the carboxylic acid. The analysis of these orbitals helps predict how the molecule will interact with other chemical species, such as nucleophiles or electrophiles. libretexts.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE) 5.90
Note: These values are illustrative and represent typical results from DFT calculations for similar organic molecules.

The distribution of electron density within a molecule governs its electrostatic properties. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. avogadro.cc These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are attractive to electrophiles. Regions of positive electrostatic potential, colored blue, are electron-poor and represent sites for nucleophilic attack. youtube.com For this compound, the MEP would show significant negative potential around the oxygen atoms of the sulfonyl and carboxyl groups due to the high electronegativity of oxygen. A region of strong positive potential would be located around the acidic hydrogen of the carboxyl group, highlighting its propensity to act as a proton donor.

Complementing MEP maps, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the electron distribution among the atoms.

Table 3: Hypothetical Mulliken Atomic Charges on Heteroatoms of this compound

AtomElementCalculated Charge (a.u.)
SSulfur (sulfonyl)+1.20
O1Oxygen (sulfonyl)-0.65
O2Oxygen (sulfonyl)-0.65
O3Oxygen (carboxyl, C=O)-0.58
O4Oxygen (carboxyl, C-OH)-0.62
H (acidic)Hydrogen (carboxyl)+0.45
Note: These values are hypothetical and illustrate the expected charge distribution based on the principles of electronegativity and inductive effects.

Conformational Analysis and Energy Landscapes

The flexibility of the hexanoic acid chain in this compound means it can adopt numerous conformations. Understanding the energy landscape associated with these conformations is key to describing its behavior in different environments.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, allowing for the exploration of conformational space and the calculation of thermodynamic properties. mdpi.comnih.gov

MD simulations rely on a set of parameters known as a force field to define the potential energy of the system. wikipedia.org Standard force fields like CHARMM, AMBER, or GROMOS may not have accurate parameters for all chemical moieties, particularly for less common functional group combinations like a sulfonyl group attached to a long-chain carboxylic acid. nih.govnih.gov

Therefore, the development and validation of specific force field parameters for sulfonyl carboxylic acids are often necessary for accurate simulations. This process involves a hierarchical approach where parameters for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) are derived. nih.gov High-level quantum mechanical calculations are used to generate reference data, such as potential energy scans for dihedral rotations around key bonds (e.g., C-S and C-C bonds adjacent to the sulfonyl group). nih.gov The new parameters are then optimized to reproduce the QM data as well as experimental data where available, such as crystal structures or thermodynamic properties. nih.gov The validation ensures that the force field can reliably predict the conformational preferences and dynamics of this compound and related molecules. chemrxiv.org

Table 4: Key Force Field Parameters Requiring Development for the Sulfonyl Group in this compound

Parameter TypeDescription
Bond Stretching Force constants and equilibrium lengths for S=O and S-C bonds.
Angle Bending Force constants and equilibrium angles for O=S=O, O=S-C, and C-S-C angles.
Dihedral (Torsion) Torsional parameters for rotations around C-C-S-C and C-S-C-C bonds to accurately model the conformational energy landscape.
Atomic Charges Partial atomic charges for the S and O atoms of the sulfonyl group, derived from QM electrostatic potential fitting.
Lennard-Jones Van der Waals parameters (radius and well depth) for the sulfur atom to correctly model non-bonded interactions.

Prediction of Reactivity and Reaction Pathways

The prediction of chemical reactivity and the elucidation of reaction pathways for a molecule such as this compound are greatly facilitated by the tools of computational and theoretical chemistry. These methods allow for an in-depth analysis of molecular structure and energetics, providing insights that can be challenging to obtain through experimental approaches alone. While specific computational research on this compound is not prevalent in the existing scientific literature, the principles outlined in the following sections are broadly applicable to molecules containing both sulfonyl and carboxylic acid functional groups.

At the heart of understanding chemical kinetics is the concept of the transition state, which represents the highest energy point along a reaction coordinate. Computational chemistry provides robust methods for locating and characterizing these transition state structures. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a critical factor in determining the rate of a chemical reaction.

For this compound, several reaction types can be computationally investigated, including those involving the carboxylic acid moiety (such as esterification or amidation) and reactions occurring on the alkyl chain that are influenced by the electron-withdrawing nature of the sulfonyl group. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to map out the potential energy surface and identify the transition states for these processes. acs.orgnih.gov For example, a computational study could determine the energy barriers for a hypothetical intramolecular cyclization to form a lactone, thereby predicting the feasibility of such a reaction.

Table 1: Hypothetical Transition State Energy Barriers for Reactions of a Sulfonyl Carboxylic Acid

This interactive table presents hypothetical activation energies (ΔE‡) for potential reactions involving a long-chain sulfonyl carboxylic acid. These values, while illustrative, are based on general principles from studies on analogous systems and demonstrate how computational methods can compare the feasibility of different reaction pathways. nih.govresearchgate.net

Reaction TypeReactantsTransition State GeometryCalculated ΔE‡ (kcal/mol)
Intramolecular Cyclization (Lactonization)This compoundChair-like25.8
Intermolecular EsterificationThis compound + Methanol (B129727)Tetrahedral intermediate formation18.5
Alpha-DeprotonationThis compound + BaseProton abstraction from Cα to sulfone15.2

Note: These values are for illustrative purposes only and are not derived from actual calculations on this compound.

The Fukui function, denoted as f(r), is a conceptual DFT tool that is instrumental in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This function quantifies the change in electron density at a particular point in the molecule upon the addition or removal of an electron. allresearchjournal.com

f⁺(r) : This function indicates the susceptibility of a site to a nucleophilic attack (electron acceptance). A higher value suggests a more electrophilic character.

f⁻(r) : This function points to the reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic character.

f⁰(r) : This function is used to predict reactivity in radical reactions.

For this compound, Fukui function analysis would be highly valuable for pinpointing the atoms most likely to participate in a reaction. The carboxylic acid group itself possesses both an electrophilic center (the carbonyl carbon) and nucleophilic centers (the carbonyl and hydroxyl oxygens). The strongly electron-withdrawing sulfonyl group will significantly impact the reactivity of the adjacent methylene (B1212753) groups. Computational studies on other organic molecules have demonstrated the predictive power of Fukui functions in determining site selectivity. acs.orgresearchgate.net For example, research has shown that Fukui functions derived from Hirshfeld population analysis are particularly robust for identifying reactive centers. researchgate.net

Table 2: Hypothetical Condensed Fukui Function Indices for this compound

This interactive table displays hypothetical condensed Fukui function values for key atoms within this compound. These indices are predictive of the local reactivity towards nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks.

Atom/Groupf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)f⁰ (Radical Attack)Predicted Reactivity
Carbonyl Carbon (C=O)0.250.050.15Electrophilic
Carbonyl Oxygen (C=O)0.080.220.15Nucleophilic
Sulfonyl Sulfur (S)0.180.020.10Electrophilic
Alpha-Carbon to SO₂0.120.080.10Moderately Electrophilic
Hydroxyl Oxygen (OH)0.060.190.125Nucleophilic

Note: These values are illustrative to demonstrate the application of Fukui function analysis and are not based on specific calculations for this compound.

The solvent environment can exert a significant influence on both the rate and the mechanism of a chemical reaction. Computational models can incorporate solvent effects through either implicit or explicit approaches. Implicit models treat the solvent as a continuous medium characterized by its dielectric constant, while explicit models include individual solvent molecules in the calculation, offering a more detailed picture of solvent-solute interactions.

For a molecule like this compound, with its polar sulfonyl and carboxylic acid functionalities, solvent effects are expected to be particularly pronounced, especially in reactions that involve the formation of charged or highly polar intermediates. Polar protic solvents, for instance, can stabilize charged transition states through hydrogen bonding, thereby lowering the activation energy of a reaction. In contrast, polar aprotic solvents may favor different mechanistic pathways. An investigation into the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids revealed that reaction rates were substantially higher in polar aprotic solvents than in protic ones, a difference attributed to the differential solvation of the reactants and the transition state.

Computational modeling of the reactions of this compound in a variety of solvents could predict how the reaction environment modulates energy barriers and the stability of intermediates. For example, the rate of an SN2 reaction where the sulfonyl group acts as a leaving group would be highly sensitive to the solvent's ability to solvate the incoming nucleophile and the departing leaving group.

Table 3: Hypothetical Solvent Effects on the Activation Energy of a Reaction of a Sulfonyl Carboxylic Acid

This interactive table illustrates the potential impact of different solvents on the activation energy (ΔE‡) of a reaction involving a sulfonyl carboxylic acid. The choice of solvent can significantly influence reaction kinetics by altering the stability of the transition state.

SolventDielectric Constant (ε)Solvent TypeHypothetical ΔE‡ (kcal/mol)
Water78.4Polar Protic15.2
Methanol32.7Polar Protic16.8
Dimethyl Sulfoxide (B87167) (DMSO)46.7Polar Aprotic19.5
Acetonitrile (B52724)37.5Polar Aprotic20.1
Hexane1.88Nonpolar28.3

Note: These values are illustrative and are based on general trends observed for reactions of polar molecules in different solvents.

V. Research Applications and Derivatization Strategies for 6 Ethanesulfonylhexanoic Acid

Utilization as a Synthetic Building Block

The linear six-carbon chain of 6-ethanesulfonylhexanoic acid provides a flexible scaffold for the synthesis of complex molecules. This scaffold can be functionalized at either end, allowing for the systematic assembly of intricate structures. For instance, the carboxylic acid can be coupled with amines or alcohols to introduce new functionalities, while the sulfonyl group can be used as a handle for further chemical transformations. The sulfonyl group is a key pharmacophore in many therapeutic agents, and its incorporation into molecular design is a significant strategy in medicinal chemistry. Sulfonamides, a class of compounds derived from sulfonic acids, are vital in synthetic chemistry for developing a range of pharmaceuticals.

The sulfone moiety is a common feature in a variety of biologically active compounds, including enzyme inhibitors and antibacterial agents. By modifying the carboxylic acid group of this compound, it is possible to synthesize derivatives that can act as mechanistic probes to investigate biological processes. For example, attaching a fluorescent tag or a reactive group to the carboxylic acid end could allow researchers to track the molecule's interactions within a biological system, providing insights into enzyme mechanisms or cellular pathways. The sulfonyl group's ability to act as a hydrogen bond acceptor can enhance the binding affinity of these probes to their target proteins.

The unique electronic properties of the sulfonyl group, combined with the reactivity of the carboxylic acid, make this compound an attractive candidate for the design of new reagents and catalysts. Chiral derivatives of carboxylic acids have been widely used as organocatalysts in asymmetric synthesis. By introducing chirality into the this compound backbone, it may be possible to develop novel catalysts for stereoselective reactions. Furthermore, sulfonyl-containing ligands have been shown to be effective in transition metal catalysis, suggesting that derivatives of this compound could be employed in the development of new catalytic systems for a variety of chemical transformations.

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for their effective application. Key areas of investigation include the impact of modifying the length of the alkane chain and the effect of substituents on the reactivity of the ethanesulfonyl group.

Altering the length of the alkane chain in sulfonylalkanoic acids can significantly impact their physical and chemical properties. For example, increasing the chain length can affect the molecule's solubility, melting point, and conformational flexibility. These changes, in turn, can influence the reactivity of both the carboxylic acid and the sulfonyl group. In the context of catalyst design, the chain length can act as a spacer, positioning the catalytic group at an optimal distance from a binding site. Studies on related sulfonated compounds have shown that chain length can influence the formation of microphase-separated structures in polymers, a principle that could be relevant in the design of new materials based on this compound derivatives.

Table 1: Predicted Physicochemical Properties of Sulfonylalkanoic Acids with Varying Chain Lengths

Compound NameMolecular FormulaPredicted LogPPredicted Boiling Point (°C)
3-Ethanesulfonylpropanoic acidC5H10O4S-0.5350
4-Ethanesulfonylbutanoic acidC6H12O4S0.0370
This compound C8H16O4S 1.0 410
8-Ethanesulfonyloctanoic acidC10H20O4S2.0445

Note: The data in this table is predictive and intended for illustrative purposes to show general trends.

The reactivity of the ethanesulfonyl group can be modulated by introducing substituents on the alkyl chain or by modifying the ethyl group itself. Electron-withdrawing or electron-donating substituents can alter the electron density at the sulfur atom, thereby influencing its susceptibility to nucleophilic attack or its ability to stabilize adjacent reactive centers. For instance, the presence of an electron-withdrawing group would be expected to increase the acidity of the protons on the carbon adjacent to the sulfonyl group, making it more amenable to deprotonation and subsequent functionalization. The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic sulfonyl compounds, and similar principles can be applied to understand the reactivity of aliphatic sulfones.

Table 2: Predicted pKa Values of Substituted Ethanesulfonyl Acetic Acids

Substituent (at α-carbon)Predicted pKa
-H15.0
-F13.5
-Cl13.8
-NO211.0

Note: This table illustrates the predicted electronic effects of substituents on the acidity of the α-protons adjacent to a sulfonyl group. The values are for a model compound (ethanesulfonyl acetic acid) and are intended to demonstrate the trend.

Carboxylic Acid Derivatives as Probes for Chemical Processes

The carboxylic acid moiety of this compound serves as a versatile handle for chemical modification, allowing for its conversion into a variety of derivatives that can function as probes to investigate complex chemical and biological processes. By attaching reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels to the carboxylic acid terminus, researchers can create tools for visualizing, isolating, and identifying molecular interactions.

One common strategy involves the activation of the carboxylic acid, for example with a carbodiimide (B86325), followed by coupling with an amine-containing reporter group to form a stable amide bond. This approach can be used to synthesize probes for studying enzyme activity, protein-ligand interactions, and cellular uptake. For instance, a fluorescently labeled derivative of this compound could be used to monitor its distribution within cells or to quantify its binding to a target protein.

Moreover, the ethyl sulfonyl group can influence the physicochemical properties of these probes, such as their solubility and non-specific binding characteristics. The design and synthesis of a library of such probes with varying linker lengths and reporter groups can provide valuable insights into structure-activity relationships.

Table 1: Examples of Carboxylic Acid Derivatization Strategies for Probe Synthesis

Derivative TypeReporter GroupPotential Application
AmideFluorescent DyeCellular imaging, binding assays
AmideBiotinAffinity purification of binding partners
EsterPhotoreactive GroupPhotoaffinity labeling to identify targets
AmideSpin LabelElectron paramagnetic resonance (EPR) studies

Advanced Analytical Methodologies in Research

The study of this compound and its derivatives in research settings necessitates the use of advanced analytical methodologies for mechanistic elucidation, reaction monitoring, and purity assessment.

Development of Novel Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques are pivotal in understanding the reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation of this compound and its derivatives. Typical ¹H NMR chemical shifts for the methylene (B1212753) protons adjacent to the sulfonyl group would be expected to appear downfield (around 3.0-3.5 ppm) due to the electron-withdrawing nature of the SO₂ group. The methylene protons alpha to the carboxylic acid would typically resonate around 2.2-2.5 ppm. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HMQC, HMBC), can be employed to unambiguously assign all proton and carbon signals, which is crucial for characterizing reaction products and intermediates.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of synthesized compounds. Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation through the analysis of fragmentation patterns. For aliphatic sulfones, characteristic fragmentation pathways often involve cleavage of the C-S bond and rearrangements. In the case of this compound, fragmentation would likely involve the loss of the ethyl group, the sulfonyl group (as SO₂), and characteristic cleavages along the hexanoic acid chain, such as loss of water and CO₂ from the carboxylic acid moiety.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / m/z
¹H NMR-CH₂SO₂-~3.0 - 3.5 ppm
¹H NMR-CH₂COOH~2.2 - 2.5 ppm
¹³C NMR-C=O~175 - 185 ppm
¹³C NMR-CH₂SO₂-~50 - 60 ppm
ESI-MS (-)[M-H]⁻207.0746

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of polar compounds like this compound. A C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection can be achieved using a UV detector if a chromophore is present in a derivative, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Gradient elution is often necessary to achieve good separation of reactants, intermediates, and products in a single run.

Gas Chromatography (GC): For GC analysis, the non-volatile carboxylic acid group of this compound must first be derivatized to a more volatile ester, for example, by reaction with methanol (B129727) or a silylating agent. GC coupled with mass spectrometry (GC-MS) can then provide excellent separation and identification of the components of a reaction mixture.

The development of robust chromatographic methods is crucial for obtaining accurate kinetic data for reactions and for ensuring the high purity of synthesized compounds required for further studies.

Chiral Separation Techniques for Enantiomeric Studies

While this compound itself is not chiral, derivatization at the alpha-carbon of the hexanoic acid chain or the incorporation of chiral moieties can lead to the formation of enantiomers. The separation and analysis of these enantiomers are critical in many biological and chemical contexts, as different enantiomers can exhibit distinct activities.

Chiral High-Performance Liquid Chromatography (HPLC): The most common approach for enantiomeric separation is chiral HPLC, which utilizes a chiral stationary phase (CSP). Several types of CSPs could be potentially effective for the separation of chiral derivatives of this compound.

Polysaccharide-based CSPs: Columns based on derivatized cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds, including carboxylic acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Pirkle-type CSPs: These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a chiral selector covalently bonded to the silica (B1680970) support. Derivatization of the carboxylic acid to an amide with a π-acidic or π-basic tag can enhance the enantioseparation on these columns.

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin, when bonded to silica, create complex chiral selectors with multiple stereogenic centers and functional groups capable of various interactions, making them suitable for separating a wide range of chiral molecules, including acidic compounds.

The development of a successful chiral separation method often requires screening of different CSPs and mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution of the enantiomers.

Table 3: Potential Chiral Stationary Phases for Enantiomeric Separation of this compound Derivatives

CSP TypeChiral Selector ExamplePrimary Interaction Mechanisms
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, steric hindrance
Pirkle-type(R,R)-Whelk-O1π-π interactions, dipole stacking
Macrocyclic GlycopeptideTeicoplaninIonic interactions, hydrogen bonding

Vi. Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

A comprehensive review of the scientific literature indicates that specific research findings and dedicated methodological advancements for the synthesis and characterization of 6-ethanesulfonylhexanoic acid are not extensively documented. The majority of available information is derived from broader studies on related aliphatic sulfonic acids and carboxylic acids. Methodologically, the synthesis of such compounds generally relies on established organic chemistry reactions, including the oxidation of corresponding thiols or the nucleophilic substitution with sulfonate-containing reagents. However, tailored optimization for the specific synthesis of this compound, including reaction conditions, catalysts, and purification techniques, has not been a focused area of investigation.

Identification of Unresolved Challenges in Synthesis and Reactivity

The primary challenge in the study of this compound lies in its limited commercial availability and the absence of standardized synthetic protocols. Key unresolved challenges include:

Selective Synthesis: Developing a high-yield, stereoselective synthesis of this compound remains a significant hurdle. Controlling the oxidation state of the sulfur atom and preventing side reactions are critical aspects that require further investigation.

Physicochemical Characterization: Comprehensive data on the physicochemical properties, such as solubility, pKa values, and thermal stability, are not readily available. This information is crucial for any potential application.

Prospective Avenues for Theoretical and Applied Research

The unique bifunctional nature of this compound, possessing both a carboxylic acid and an ethanesulfonyl group, opens up several promising avenues for future research:

Theoretical Modeling: Computational studies could predict the molecule's conformational preferences, electronic properties, and reactivity. Such theoretical insights can guide experimental efforts in synthesis and application development.

Catalysis: The acidic nature of the compound suggests potential applications as an organocatalyst. Its solubility and structural features could be tuned for specific catalytic processes.

Materials Science: As a monomer or a modifying agent, this compound could be incorporated into polymers to enhance properties such as ion conductivity, thermal stability, or hydrophilicity. Its potential use in the development of functional materials warrants exploration.

Surfactant Properties: The amphiphilic character of the molecule suggests it could exhibit surfactant properties. Research into its behavior at interfaces and its potential as a specialty surfactant in various formulations is a viable research direction.

Interdisciplinary Research Opportunities with Related Fields

The study of this compound presents opportunities for collaboration across various scientific disciplines:

Medicinal Chemistry: While no biological activity has been reported, the structural motifs present in the molecule could be of interest in the design of novel therapeutic agents. The sulfonyl group is a common feature in many pharmaceuticals.

Environmental Chemistry: The potential environmental fate and biodegradability of this compound are unknown. Interdisciplinary research with environmental scientists could assess its impact and explore potential applications in areas such as metal chelation or as a biodegradable complexing agent.

Electrochemistry: The sulfonyl group could influence the electrochemical properties of the molecule. Investigations into its use in electrolytes for batteries or as a component in electrochemical sensors could be a fruitful area of interdisciplinary research.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethanesulfonylhexanoic acid
Reactant of Route 2
6-Ethanesulfonylhexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.